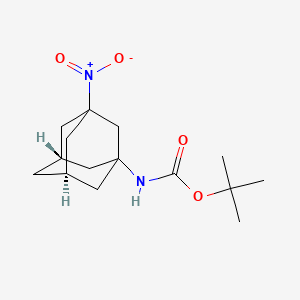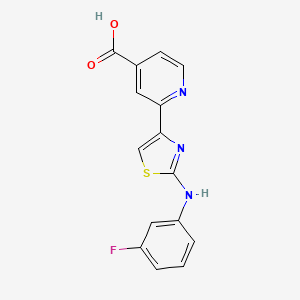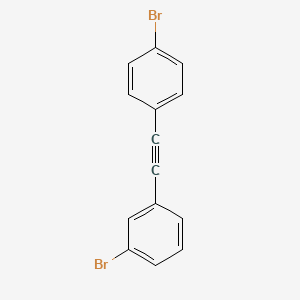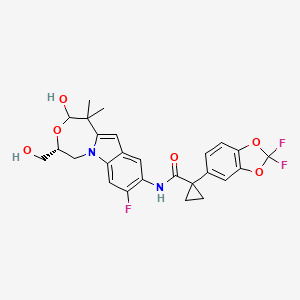
tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate is a synthetic compound derived from adamantane, which is a polycyclic hydrocarbon known for its stability and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate typically involves the nitration of adamantane, followed by the introduction of the tert-butyl carbamate group. Key steps include:
Nitration of Adamantane: : Utilizing nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions.
Formation of tert-Butyl Carbamate: : Reacting the nitrated adamantane with tert-butyl isocyanate under basic conditions, typically employing a solvent like dichloromethane.
Industrial Production Methods
For large-scale production, continuous flow synthesis might be employed to enhance yield and purity. This approach ensures precise control over reaction parameters, reducing the risk of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: : The tert-butyl carbamate group can be hydrolyzed under acidic conditions.
Substitution: : The adamantane core can undergo various substitution reactions due to its stable structure.
Common Reagents and Conditions
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: : Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: : Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
Amino Adamantane Derivatives: : From the reduction of the nitro group.
Free Amine and tert-Butanol: : From the hydrolysis of the carbamate group.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in organic synthesis, facilitating the preparation of various functionalized adamantane derivatives.
Biology
Research explores its potential as a pharmacophore in drug design, particularly due to the stability and unique structural features of the adamantane scaffold.
Medicine
Investigated for antiviral and anticancer properties, with modifications aimed at enhancing bioavailability and target specificity.
Industry
Used as a building block in the synthesis of advanced materials, such as polymers with enhanced mechanical properties and thermal stability.
Mechanism of Action
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets, influenced by the presence of the nitro and carbamate groups.
Pathways Involved
Biochemical Pathways: : In drug design, it may modulate enzyme activity or receptor binding due to its rigid structure.
Chemical Pathways: : In materials science, it contributes to the formation of stable cross-linked networks in polymers.
Comparison with Similar Compounds
Unique Features
The combination of a nitro group and tert-butyl carbamate on the adamantane core sets it apart, offering distinct reactivity and stability.
Similar Compounds
Amantadine: : A structurally related compound known for its antiviral properties.
Memantine: : Used in the treatment of neurological conditions, shares the adamantane core.
Tricyclo[3.3.1.1(3,7)]decane Derivatives: : Compounds with a similar polycyclic structure but different functional groups.
Each of these compounds provides insights into the versatility and potential of adamantane derivatives in various applications.
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
tert-butyl N-[(5S,7R)-3-nitro-1-adamantyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-13(2,3)21-12(18)16-14-5-10-4-11(6-14)8-15(7-10,9-14)17(19)20/h10-11H,4-9H2,1-3H3,(H,16,18)/t10-,11+,14?,15? |
InChI Key |
UNQMFBBLYFPSMO-MPLXBHQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC12C[C@H]3C[C@@H](C1)CC(C3)(C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[4-(9H-carbazol-9-yl)phenyl]-7-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-Indolo[2,3-b]carbazole](/img/structure/B15351504.png)



